molecular formula C8H8O5S B7975486 5-(Cyclopropylsulfonyl)furan-2-carboxylic acid

5-(Cyclopropylsulfonyl)furan-2-carboxylic acid

Cat. No.: B7975486
M. Wt: 216.21 g/mol
InChI Key: YPFGEZKXGKFVTK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclopropylsulfonyl)furan-2-carboxylic acid typically involves the introduction of the cyclopropylsulfonyl group to a furan ring followed by carboxylation. One common method involves the reaction of furan with cyclopropylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further improve the production process. The scalability of these methods allows for the large-scale production of this compound for various applications .

Chemical Reactions Analysis

Types of Reactions

5-(Cyclopropylsulfonyl)furan-2-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Cyclopropylsulfonyl)furan-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-(Cyclopropylsulfonyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The cyclopropylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The furan ring and carboxylic acid group may also contribute to the compound’s overall biological activity by participating in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Cyclopropylsulfonyl)furan-2-carboxylic acid is unique due to the presence of both the cyclopropylsulfonyl group and the furan ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

5-cyclopropylsulfonylfuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O5S/c9-8(10)6-3-4-7(13-6)14(11,12)5-1-2-5/h3-5H,1-2H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPFGEZKXGKFVTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)C2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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